3',5'-Difluoro-2-hydroxyacetophenone
Overview
Description
3’,5’-Difluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3’ and 5’ positions and a hydroxyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,5’-Difluoro-2-hydroxyacetophenone can be synthesized through the Fries rearrangement of 2,4-difluorophenyl acetate with aluminum chloride as a catalyst. The reaction is carried out without a solvent at a temperature of 150°C. The product is then purified by recrystallization from ethanol (80-90%) .
Industrial Production Methods: In an industrial setting, the preparation of 3’,5’-Difluoro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The starting material, 2,4-difluorophenyl acetate, is prepared by reacting acetic anhydride with 2,4-difluorophenol.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group can yield 3’,5’-difluoro-2-acetylbenzoic acid.
- Reduction of the carbonyl group can produce 3’,5’-difluoro-2-hydroxyphenylethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-Difluoro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving hydroxyl and carbonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-2-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring.
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substituents, resulting in different reactivity and applications.
3’,5’-Dichloro-2-hydroxyacetophenone: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
3’,5’-Dimethyl-2-hydroxyacetophenone: Methyl groups instead of fluorine, affecting the compound’s physical and chemical properties.
Uniqueness: 3’,5’-Difluoro-2-hydroxyacetophenone is unique due to the presence of fluorine atoms, which impart distinct electronic effects and enhance the compound’s stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2-hydroxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVDRRNOPIEXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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